Gemcitabine triphosphate (trisodium)

DNA polymerase Chain termination Exonuclease resistance

Gemcitabine triphosphate (trisodium) is the active, intracellularly‑stable metabolite of gemcitabine, supplied as the research‑grade trisodium salt. Unlike generic nucleoside triphosphates, dFdCTP exerts masked chain termination, resists proof‑reading exonuclease excision, and self‑potentiates through ribonucleotide reductase inhibition. Its 7‑fold longer intracellular half‑life (~14 h vs. ~2 h for cytarabine‑TP) and defined kinetics against DNA polymerase γ make it the only valid tool for dissecting gemcitabine‑specific pharmacodynamics, mitochondrial toxicity screening, and bioanalytical reference standards.

Molecular Formula C9H11F2N3Na3O13P3
Molecular Weight 569.08 g/mol
Cat. No. B12376491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine triphosphate (trisodium)
Molecular FormulaC9H11F2N3Na3O13P3
Molecular Weight569.08 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+]
InChIInChI=1S/C9H14F2N3O13P3.3Na/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,6+,7-;;;/m1.../s1
InChIKeyLTDQUZISEQVYMI-OWLHOBMCSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitabine Triphosphate (Trisodium): Active Metabolite of Gemcitabine for Anticancer Research


Gemcitabine triphosphate (trisodium), also known as dFdCTP trisodium, is the active triphosphate metabolite of the prodrug gemcitabine, formed intracellularly via phosphorylation by deoxycytidine kinase . It serves as a direct inhibitor of DNA synthesis, competing with deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and apoptosis in cancer cells . The trisodium salt form is preferred for research applications due to its enhanced stability compared to the free acid, retaining identical biological activity .

Why Gemcitabine Triphosphate (Trisodium) Cannot Be Substituted with Other Nucleoside Analogs


Generic substitution among nucleoside analog triphosphates is not scientifically valid due to profound differences in their mechanisms of action, intracellular pharmacokinetics, and therapeutic spectra. While gemcitabine triphosphate shares structural similarities with cytarabine triphosphate (ara-CTP), it exhibits unique 'masked chain termination,' self-potentiation via ribonucleotide reductase inhibition by its diphosphate metabolite, and significantly greater intracellular stability . These distinctions directly translate to divergent clinical efficacy: gemcitabine is active against solid tumors, whereas cytarabine is primarily effective in hematologic malignancies . Therefore, for research requiring precise mechanistic interrogation of gemcitabine's antineoplastic effects, direct use of its active triphosphate metabolite (trisodium salt) is mandatory, as other nucleoside analogs will not recapitulate its specific pharmacodynamic profile.

Quantitative Differentiation of Gemcitabine Triphosphate (Trisodium) from Key Comparators


Masked Chain Termination vs. Classic Chain Termination

Gemcitabine triphosphate (dFdCTP) induces 'masked chain termination,' a mechanism distinct from the classic chain termination caused by cytarabine triphosphate (ara-CTP). Following incorporation of dFdCTP into DNA, DNA polymerase adds one more nucleotide before polymerization is halted. Critically, proof-reading exonucleases are unable to excise the incorporated gemcitabine nucleotide from this penultimate position, effectively locking the drug into DNA . In contrast, ara-CTP acts as a classic chain terminator immediately upon incorporation and is susceptible to excision . This fundamental mechanistic difference is a key driver of gemcitabine's unique activity profile.

DNA polymerase Chain termination Exonuclease resistance

Intracellular Stability: Enhanced Persistence of dFdCTP vs. ara-CTP

The intracellular stability of gemcitabine triphosphate (dFdCTP) is significantly greater than that of cytarabine triphosphate (ara-CTP), contributing to prolonged drug action. In human leukemia cells, the half-life of dFdCTP was measured at approximately 14 hours, compared to approximately 2 hours for ara-CTP . This difference in persistence is a critical factor in the distinct clinical efficacy of gemcitabine. Furthermore, the trisodium salt form of dFdCTP offers enhanced chemical stability for in vitro applications, with the free acid being 'prone to instability' .

Intracellular pharmacokinetics Stability Half-life

Differential Inhibition of DNA Polymerases Alpha and Epsilon

Gemcitabine triphosphate (dFdCTP) exhibits selective inhibition of key replicative DNA polymerases. It inhibits DNA polymerase α with a Ki of 11.2 μM and DNA polymerase ε with a Ki of 14.4 μM . This inhibition profile is distinct from other nucleoside analogs. For instance, while comparative Ki data for ara-CTP against these specific polymerases is not available in the same assay, the competitive inhibition of dCTP incorporation is a well-established mechanism for dFdCTP's cytotoxic effects .

DNA polymerase Enzyme inhibition Ki

Competitive Inhibition of dCTP Incorporation by DNA Polymerase Gamma

Gemcitabine triphosphate (dFdCTP) is incorporated into DNA by human mitochondrial DNA polymerase γ (pol γ) with significantly lower efficiency than the natural substrate dCTP, providing a quantitative basis for its mitochondrial toxicity profile. Opposite template base dG, dFdCTP was incorporated with a 432-fold lower efficiency than dCTP . Furthermore, the incorporated dFdCMP decreased the incorporation efficiency of the next two correct nucleotides by 214- and 7-fold, respectively, and the primer 3'-dFdCMP was excised with a 50-fold slower rate than the matched 3'-dCMP . This detailed kinetic profile is unique to dFdCTP and is not shared by other nucleoside analogs.

Mitochondrial toxicity DNA polymerase gamma Incorporation efficiency

Relative Polymerization Efficiency by DNA Polymerase Alpha

DNA polymerase α (pol α) polymerizes gemcitabine triphosphate (dFdCTP) 83-fold less efficiently than its natural substrate dCTP . In a direct comparison, pol α polymerized araCTP (cytarabine triphosphate) and dFdCTP 24-fold and 83-fold less well than dCTP, respectively . This indicates that dFdCTP is a significantly poorer substrate for pol α than araCTP. However, unlike araCTP which causes strong chain termination, incorporation of dFdCTP results in only weak chain termination, a key component of the 'masked chain termination' mechanism .

DNA polymerase alpha Polymerization efficiency Chain termination

Optimal Research Applications for Gemcitabine Triphosphate (Trisodium) Based on Quantitative Evidence


Investigating Masked Chain Termination and Exonuclease Resistance

Gemcitabine triphosphate (trisodium) is uniquely suited for in vitro studies of 'masked chain termination,' a mechanism not shared by classic chain terminators like cytarabine. Its resistance to excision by proof-reading exonucleases, as established by comparative mechanistic studies , makes it an essential tool for researchers investigating how this property contributes to cytotoxicity in solid tumor models .

Sustained Pathway Inhibition Studies in Cell Culture

Due to its 7-fold longer intracellular half-life compared to cytarabine triphosphate (~14 hours vs. ~2 hours) , gemcitabine triphosphate (trisodium) is the preferred active metabolite for experiments requiring prolonged inhibition of DNA synthesis without frequent re-dosing. This is particularly valuable for time-course studies of cell cycle arrest, apoptosis induction, and DNA damage response pathways .

Mitochondrial Toxicity and DNA Polymerase Gamma Mechanistic Studies

The well-defined kinetic parameters for dFdCTP's interaction with human DNA polymerase γ (432-fold lower incorporation efficiency than dCTP, 214-fold and 7-fold downstream inhibition, 50-fold slower excision) make this compound a precise tool for dissecting the molecular basis of nucleoside analog-induced mitochondrial dysfunction. This application is critical for toxicity screening and structure-activity relationship (SAR) studies aimed at developing safer analogs .

Standard for Quantitative Bioanalysis of Intracellular dFdCTP

Gemcitabine triphosphate (trisodium) serves as a critical analytical standard for validated bioanalytical assays used to quantify intracellular dFdCTP concentrations in patient samples or preclinical models. The development and validation of an isocratic ion-exchange HPLC assay for dFdCTP in human white blood cells, with a lower limit of quantification of 0.4 μM , highlights the necessity of a pure, stable reference standard for accurate pharmacokinetic and pharmacodynamic analyses. The enhanced stability of the trisodium salt form further supports its use as a reliable standard for these applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemcitabine triphosphate (trisodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.